1-(Benzyloxy)-2-bromo-4-chlorobenzene
Overview
Description
1-(Benzyloxy)-2-bromo-4-chlorobenzene is an organic compound featuring a benzene ring substituted with benzyloxy, bromo, and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-bromo-4-chlorobenzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives, followed by the introduction of a benzyloxy group. One common method involves the bromination of 1-(benzyloxy)-4-chlorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-bromo-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo and chloro groups can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substituted benzene derivatives depending on the nucleophile used.
- Oxidized products like benzaldehyde or benzoic acid.
- Reduced products like 1-(benzyloxy)-2-chlorobenzene .
Scientific Research Applications
1-(Benzyloxy)-2-bromo-4-chlorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-bromo-4-chlorobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
1-(Benzyloxy)-2-iodo-4-chlorobenzene: Similar structure but with an iodine atom instead of bromine, leading to different reactivity and applications.
1-(Benzyloxy)-2-bromo-4-fluorobenzene:
Uniqueness: The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for diverse chemical transformations and interactions .
Properties
IUPAC Name |
2-bromo-4-chloro-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPMHWOWVDUINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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